molecular formula C5H5FN2O5 B6592471 5-Fluoroorotic acid monohydrate CAS No. 207291-81-4

5-Fluoroorotic acid monohydrate

Cat. No.: B6592471
CAS No.: 207291-81-4
M. Wt: 192.10 g/mol
InChI Key: LODRRYMGPWQCTR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 5-Fluoroorotic acid monohydrate is the URA3 gene . This gene encodes the enzyme orotidine-5’-phosphate decarboxylase (OMP decarboxylase) . The enzyme plays a crucial role in the synthesis of pyrimidine rings, which are essential components of nucleic acids .

Mode of Action

This compound interacts with its target by being converted into a toxic metabolite. In the presence of the URA3 gene, 5-Fluoroorotic acid is converted to fluoroorotidine monophosphate and subsequently decarboxylated to form 5-fluorouridine monophosphate . This conversion process results in the inhibition of cell growth in organisms that utilize orotic acid as a source of the pyrimidine ring .

Biochemical Pathways

The biochemical pathway affected by this compound involves the conversion of orotic acid to uridine monophosphate (UMP), a key step in the synthesis of pyrimidine nucleotides. The compound inhibits this pathway by being converted into a toxic metabolite in the presence of the URA3 gene . This results in the inhibition of cell growth in organisms that utilize orotic acid as a source of the pyrimidine ring .

Pharmacokinetics

It is known that the compound is very soluble in dmso This suggests that it may have good bioavailability when administered in a suitable solvent

Result of Action

The result of the action of this compound is the inhibition of cell growth in organisms that utilize orotic acid as a source of the pyrimidine ring . This is due to the conversion of the compound into a toxic metabolite in the presence of the URA3 gene . This makes it especially useful for the selection and identification of mutant yeast strains .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and temperature. For instance, the compound’s selective toxicity is destroyed at pH levels above 4.5 . Furthermore, the compound is stable at high temperatures, such as boiling and autoclaving . Therefore, the compound’s action, efficacy, and stability can be influenced by the environmental conditions in which it is used.

Comparison with Similar Compounds

5-Fluoroorotic acid monohydrate is unique due to its specific use in yeast genetics and its selective toxicity. Similar compounds include:

These compounds share structural similarities but differ in their specific applications and mechanisms of action.

Properties

IUPAC Name

5-fluoro-2,4-dioxo-1H-pyrimidine-6-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O4.H2O/c6-1-2(4(10)11)7-5(12)8-3(1)9;/h(H,10,11)(H2,7,8,9,12);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODRRYMGPWQCTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)C(=O)O)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220141-70-8
Record name 5-Fluoroorotic acid monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoroorotic acid monohydrate
Reactant of Route 2
5-Fluoroorotic acid monohydrate
Reactant of Route 3
5-Fluoroorotic acid monohydrate
Reactant of Route 4
5-Fluoroorotic acid monohydrate
Reactant of Route 5
5-Fluoroorotic acid monohydrate
Reactant of Route 6
5-Fluoroorotic acid monohydrate

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